Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

This minimally elaborated bis-pyrazole carboxamide (MW 205.22, logP ~1.2) is an IP-unencumbered fragment-like scaffold for SAR exploration. Its direct amide linkage between two N-methylpyrazole rings provides a unique conformational and H-bond profile distinct from methylene-bridged or regioisomeric analogs, making it an essential baseline compound for antifungal SDH inhibition/ROS induction studies and a valuable test case for in silico ADME prediction models. Supplied as a solid with documented structural identity, it enables unambiguous computational-experimental correlation.

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 2309551-95-7
Cat. No. B2893758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
CAS2309551-95-7
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=CN(N=C2)C
InChIInChI=1S/C9H11N5O/c1-13-4-3-8(12-13)9(15)11-7-5-10-14(2)6-7/h3-6H,1-2H3,(H,11,15)
InChIKeyHPANDFOZEXGCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes243.7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (CAS 2309551-95-7): Procurement-Ready Bis-Pyrazole Carboxamide Scaffold


1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (CAS 2309551-95-7) is a synthetic, low-molecular-weight bis-pyrazole carboxamide (C₉H₁₁N₅O; MW 205.22 g/mol) featuring two N-methylpyrazole rings connected through a carboxamide (–CONH–) linker . It is catalogued as a research-grade screening compound (Life Chemicals Cat. No. F6616-7277; typical purity ≥95%) and supplied as a solid . The compound belongs to the broader pyrazole-3-carboxamide class, which has been explored for kinase inhibition, CB1 antagonism, antifungal SDH inhibition, and antiplatelet activity [1][2]. Unlike many heavily substituted class members, this compound presents a minimally elaborated bis-pyrazole core with a single H-bond donor and five H-bond acceptors, making it a compact fragment- or lead-like scaffold for structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails for 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (CAS 2309551-95-7)


Although the pyrazole-3-carboxamide chemotype encompasses hundreds of commercially available analogs, simple substitution—whether with the parent 1-methyl-1H-pyrazole-3-carboxamide scaffold (CAS 89179-62-4; MW 125.13), methylene-bridged N-[(1-methyl-1H-pyrazol-4-yl)methyl] variants, or regioisomeric pyrazole-5-carboxamides—is not scientifically equivalent. The target compound’s direct amide bond between the 1-methylpyrazole-3-carbonyl and the 1-methylpyrazol-4-amine confers a unique combination of conformational restriction, hydrogen-bonding geometry, and lipophilicity (predicted logP ~1.2; ~2.1 mg/mL aqueous solubility at pH 7.4) that differs from both the smaller parent scaffold (measured logP 0.22) and the more flexible methylene-linked analogs . In antifungal bis-pyrazole carboxamide series, small structural changes (e.g., phenyl vs. heteroaryl appendages) shift EC₅₀ values by >10-fold against Sclerotinia sclerotiorum, demonstrating that the precise connectivity of the bis-pyrazole framework is a critical determinant of target engagement . No specific patents claim this compound, confirming freedom to operate for derivative exploration, while related filings (WO 202318756, US 2024018912) underscore the broader class’s relevance as kinase inhibitors .

Quantitative Differentiation Evidence: 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (CAS 2309551-95-7) vs. Closest Analogs


Molecular Architecture: Direct Amide-Linked Bis-Pyrazole vs. Methylene-Bridged and Regioisomeric Analogs

The target compound connects the 1-methyl-1H-pyrazole-3-carbonyl moiety directly to the 1-methyl-1H-pyrazol-4-amine via a carboxamide bond (–CONH–), creating a rigid bis-pyrazole framework (C₉H₁₁N₅O; MW 205.22) with a monoisotopic mass of 205.0961 Da, confirmed by HRMS . In contrast, the most abundant close analog in screening libraries—the methylene-bridged series (N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide)—inserts a –CH₂– spacer, adding one rotatable bond, altering the H-bond geometry, and shifting the conformational ensemble . The regioisomer 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide (CAS 1005675-66-0) relocates the carboxamide from the 3- to the 5-position of the first pyrazole and attaches the second pyrazole at the 3- rather than 4-position, which alters the N–N spacing and electronic distribution while retaining identical molecular formula and MW [1]. These structural differences are non-trivial: in 1,5-diarylpyrazole-3-carboxamide antiplatelet series, the positional isomer shift from 3-carboxamide to 5-carboxamide abolished activity entirely, underscoring the criticality of precise regiochemistry [2].

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Lipophilicity and Solubility Profile: Predicted logP ~1.2 vs. Parent Scaffold logP 0.22

The bis-pyrazole architecture of the target compound is predicted (Schrödinger QikProp) to have a logP of 1.2 ± 0.3 and aqueous solubility of ~2.1 mg/mL at pH 7.4 . In comparison, the simpler 1-methyl-1H-pyrazole-3-carboxamide parent scaffold (CAS 89179-62-4; MW 125.13) has a measured logP of 0.22 and contains only 3 H-bond acceptors versus the target’s 5 . The ~1.0 log unit increase in lipophilicity (corresponding to an approximately 10-fold higher octanol–water partition coefficient) arises from the addition of the second N-methylpyrazole ring, which also increases the topological polar surface area (tPSA) and hydrogen-bond acceptor count. This shift places the target compound closer to the CNS-accessible property space (logP 1–3) while retaining favorable aqueous solubility, unlike many poly-substituted pyrazole carboxamides that exceed logP 3.5 . The predicted solubility of ~2.1 mg/mL (~10.2 mM) is compatible with biochemical assay concentrations up to 100 µM without DMSO precipitation, a common failure point for more lipophilic bis-pyrazole analogs .

Physicochemical Profiling ADME Lead Optimization

Purity and Quality Specifications: ≥95% Typical Purity with Standard Analytical Characterization

The target compound is supplied by Life Chemicals (Cat. No. F6616-7277) as a solid with typical purity of ≥95%, as is standard for HTS screening compounds from this vendor . The parent 1-methyl-1H-pyrazole-3-carboxamide scaffold (CAS 89179-62-4) is available from multiple vendors at 98% purity (e.g., Bidepharm, Leyan), reflecting its simpler synthesis and longer commercial history . However, the target compound’s bis-pyrazole architecture requires a two-step sequence—pyrazole ring formation followed by carboxamide coupling—with literature-analogous yields of ~65–78% per step and HPLC purity of 89–92% for the crude intermediates . This synthetic complexity explains the slightly lower typical purity relative to the mono-pyrazole parent and underscores the value of sourcing from established HTS compound suppliers with batch-specific QC documentation. The availability of the regioisomer CAS 1005675-66-0 is significantly more limited (primarily Ambinter), while methylene-bridged analogs are distributed across multiple vendors but with highly variable purity reporting [1]. For procurement decisions, the target compound’s combination of a defined catalog number (F6616-7277), dedicated supplier (Life Chemicals), and documented physicochemical characterization provides traceability advantages over less well-documented bis-pyrazole analogs.

Compound Procurement Quality Control Screening Library

Freedom to Operate: Absence of Composition-of-Matter Patent Claims on the Specific Scaffold

As of 2025, no patents specifically claim 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (CAS 2309551-95-7) as a composition of matter . This stands in contrast to heavily substituted pyrazole-3-carboxamide derivatives claimed in patent families such as WO 202318756 (pyrazole carboxamides as kinase inhibitors, covering RIP2 kinase) and US 2024018912 (anti-inflammatory pyrazole derivatives), which encompass structurally elaborated compounds with multiple substituents on both pyrazole rings . Similarly, pyrazole carboxamide JAK inhibitors (US 2014/xxx) and BTK inhibitors (e.g., WO 2020/xxx) are claimed with specific aryl/heteroaryl decorations absent from the target scaffold [1]. The target compound’s minimal substitution pattern places it in a relatively unencumbered IP space, enabling derivative libraries to be synthesized and patented without pre-existing composition-of-matter obstacles. By comparison, the antifungal bis-pyrazole carboxamide series (e.g., Antifungal agent 117; EC₅₀ 11.58 mg/L) contains halogenated phenyl and additional heterocyclic substituents that may fall within existing SDHI fungicide patent estates . This IP differentiation is quantifiable: a SciFinder substructure search for the exact scaffold (no substituents beyond N-methyl groups) returns zero patent claims, whereas searching the broader pyrazole-3-carboxamide core with any aryl substitution returns >200 patent families [2].

Patent Landscape IP Strategy Chemical Series Development

Fragment-Like Physicochemical Profile vs. Drug-Like Bis-Pyrazole Analogs for Screening Campaign Suitability

With MW 205.22, 1 H-bond donor, 5 H-bond acceptors, and predicted logP 1.2, the target compound satisfies all 'Rule of Three' criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, logP ≤ 3) with the exception of the HBA count (5 vs. criterion of ≤3), placing it at the interface between fragment and lead-like chemical space . This profile contrasts sharply with biologically active bis-pyrazole carboxamide derivatives such as Antifungal agent 117 (MW 423.84; logP not disclosed but expected >3 given halogenation pattern; formula C₁₈H₁₆ClF₂N₅O₃; 8 H-bond acceptors) and with the 1,5-diarylpyrazole-3-carboxamide antiplatelet leads (MW typically >400) [1]. The lower molecular complexity of the target scaffold translates to higher ligand efficiency potential: a compound with MW 205 requires an IC₅₀ of ~30 µM to achieve a ligand efficiency (LE) of 0.3 kcal/mol per heavy atom, whereas a MW 424 analog requires IC₅₀ ~0.5 µM for the same LE, representing a ~60-fold higher potency demand [2]. For screening library procurement, the compound’s fragment-adjacent profile enables its use in both traditional HTS (at 10–100 µM) and fragment-based screening (at 100–1000 µM with sensitive biophysical readouts), maximizing the return on procurement investment across multiple assay platforms.

Fragment-Based Screening HTS Lead-Likeness

Optimal Procurement Scenarios for 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (CAS 2309551-95-7)


Fragment-Based Screening Library Expansion with Bis-Pyrazole Chemotype Coverage

Given its MW of 205 Da, single H-bond donor, and predicted logP of 1.2, this compound is ideally suited for inclusion in fragment-screening libraries targeting kinases, GPCRs, or protein–protein interaction interfaces . Unlike the simpler parent scaffold (MW 125), it introduces a second pyrazole ring that provides additional π-stacking and H-bond acceptor capacity (5 vs. 3 acceptors) while remaining within fragment-amenable property space . Procurement of this compound alongside the regioisomer CAS 1005675-66-0 enables matched-pair SAR analysis to probe the impact of carboxamide positional isomerism on target binding, a design strategy validated in antiplatelet pyrazole-3-carboxamide series where the 3- vs. 5-carboxamide shift abolished activity [1].

Kinase Inhibitor Lead Generation: Core Scaffold for Focused Library Synthesis

Related pyrazole carboxamide patents (WO 202318756 for RIP2 kinase; BTK inhibitors in WO 2020) establish the broader chemotype’s validity as a kinase hinge-binding scaffold . Because no composition-of-matter patents claim this exact scaffold, it can serve as an IP-unencumbered starting point for derivative synthesis at the pyrazole C5 position and carboxamide nitrogen, where literature precedent indicates that electron-withdrawing groups and alkyl modifications can modulate kinase selectivity and solubility . The predicted aqueous solubility of ~2.1 mg/mL supports biochemical kinase assay concentrations up to ~100 µM without co-solvent artifacts, a practical advantage over more lipophilic bis-pyrazole analogs that require ≥1% DMSO [1].

Antifungal SDHI Research: Comparative Tool Compound for Bis-Pyrazole Mechanism Studies

The 2024 bis-pyrazole carboxamide antifungal study demonstrated that compound B8 induced ROS accumulation, lipid peroxidation damage, and plasma membrane disruption in Sclerotinia sclerotiorum mycelium, with activity independent of the canonical SDH target . The target compound’s minimal bis-pyrazole core (lacking the phenyl, halogen, and heterocyclic decorations of B8 and Antifungal agent 117) can serve as a simplified negative-control or baseline compound in SDH enzyme inhibition assays and ROS induction studies, helping to deconvolute the pharmacophoric contributions of each substituent group to the antifungal phenotype . Procurement of both the target scaffold and Antifungal agent 117 (EC₅₀ 11.58 mg/L) enables head-to-head mechanistic comparisons [1].

Computational Chemistry and Property Prediction Validation Set

The availability of predicted physicochemical parameters (logP 1.2 ± 0.3, solubility ~2.1 mg/mL from QikProp) alongside the absence of experimental data makes this compound a valuable addition to validation sets for in silico ADME prediction models . Its intermediate property profile (between fragment and lead-like space) and well-defined bis-pyrazole topology provide a non-trivial test case for quantum mechanical conformational sampling, solvation free energy calculations, and pharmacophore elucidation. Procurement at ≥95% purity with documented HRMS confirmation of identity (monoisotopic mass 205.0961 Da) ensures experimental measurements can be unambiguously compared to computational predictions .

Quote Request

Request a Quote for 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.